REACTION_SMILES
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[Br:1][CH:2]([CH3:3])[CH3:4].[CH3:26][S:27]([CH3:28])=[O:29].[Cl-:24].[Cl:5][c:6]1[c:7]2[cH:8][cH:9][cH:10][n:11][c:12]2[c:13]([OH:17])[c:14]([I:16])[cH:15]1.[K+:18].[K+:19].[NH4+:25].[O-:20][C:21]([O-:22])=[O:23]>>[CH:2]([CH3:3])([CH3:4])[O:17][c:13]1[c:12]2[c:7]([c:6]([Cl:5])[cH:15][c:14]1[I:16])[cH:8][cH:9][cH:10][n:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1c(I)cc(Cl)c2cccnc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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CC(C)Oc1c(I)cc(Cl)c2cccnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |